molecular formula C19H22N6OS B11136389 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B11136389
M. Wt: 382.5 g/mol
InChI Key: JRYDCLNJIZCTSC-UHFFFAOYSA-N
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Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a tetraazole ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by the cyclization of hydrazine derivatives with nitriles.

    Coupling of the Thiazole and Tetraazole Rings: The thiazole and tetraazole rings can be coupled using a suitable linker, such as an ethyl group.

    Formation of the Cyclohexanecarboxamide Group: The final step involves the formation of the cyclohexanecarboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-2-hydroxy-N-phenylbenzamide: This compound shares structural similarities with the presence of a benzamide group.

    Ethyl acetoacetate: Although structurally different, it undergoes similar types of chemical reactions, such as nucleophilic substitution.

Uniqueness

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is unique due to its combination of a thiazole ring, a tetraazole ring, and a cyclohexane carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H22N6OS/c26-18(19(10-5-2-6-11-19)25-14-21-23-24-25)20-12-9-17-22-16(13-27-17)15-7-3-1-4-8-15/h1,3-4,7-8,13-14H,2,5-6,9-12H2,(H,20,26)

InChI Key

JRYDCLNJIZCTSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCC2=NC(=CS2)C3=CC=CC=C3)N4C=NN=N4

Origin of Product

United States

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